Introduction: A Key Building Block in Modern Medicinal Chemistry
Introduction: A Key Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to 6-Bromo-2-chloro-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
6-Bromo-2-chloro-3-fluorobenzoic acid, identified by the CAS Number 1805210-52-9 , is a polysubstituted aromatic carboxylic acid of significant interest in the field of organic synthesis and drug discovery.[1] Its unique arrangement of three distinct halogen atoms—bromine, chlorine, and fluorine—on a benzoic acid scaffold imparts a nuanced reactivity profile and specific physicochemical properties. These features make it a highly valuable intermediate for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents. The strategic placement of electron-withdrawing halogens can profoundly influence a molecule's acidity, lipophilicity, and metabolic stability, all critical parameters in drug design.[2][3] This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, its applications as a synthetic precursor, and essential safety information.
Physicochemical Properties
The properties of 6-Bromo-2-chloro-3-fluorobenzoic acid are dictated by its complex substitution pattern. The presence of heavy atoms like bromine and chlorine contributes to a higher molecular weight and density, while the fluorine atom and the carboxylic acid group influence its polarity and potential for hydrogen bonding.
| Property | Value | Source |
| CAS Number | 1805210-52-9 | [1] |
| Molecular Formula | C₇H₃BrClFO₂ | [1] |
| Molecular Weight | 253.45 g/mol | [1] |
| IUPAC Name | 6-bromo-2-chloro-3-fluorobenzoic acid | N/A |
| Appearance | Typically a solid at room temperature | Inferred |
| Solubility | Low water solubility is expected | [4] |
Synthesis and Mechanistic Rationale
The synthesis of polysubstituted benzoic acids like 6-Bromo-2-chloro-3-fluorobenzoic acid requires a strategic, multi-step approach to ensure correct regiochemistry. A plausible and common method involves the hydrolysis of a corresponding benzonitrile precursor. This method is advantageous as the nitrile group can be introduced or be present on a starting material and then be converted to the carboxylic acid in the final step, often under robust conditions that tolerate various functional groups.
Experimental Protocol: Synthesis via Benzonitrile Hydrolysis
This protocol describes a representative synthesis starting from a commercially available or synthesized benzonitrile intermediate.
Step 1: Reaction Setup
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To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-bromo-2-chloro-3-fluorobenzonitrile (1 equivalent).
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Add a 1 M aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (e.g., 25 mL). The use of a strong base is crucial for the complete hydrolysis of the sterically hindered and electron-deficient nitrile.
-
Add a co-solvent like ethanol or dioxane if the starting material has poor solubility in the aqueous base.
Step 2: Hydrolysis Reaction
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Heat the reaction mixture to reflux (typically 100-110 °C).
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Stir the mixture vigorously for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking aliquots and checking for the disappearance of the starting benzonitrile. The extended reaction time is often necessary due to the stability of the nitrile group.[5]
Step 3: Work-up and Acidification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add concentrated hydrochloric acid (HCl) dropwise to the cooled solution until the pH reaches 2-3.[5] This step protonates the carboxylate salt formed in situ, causing the desired carboxylic acid product to precipitate out of the aqueous solution.
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The resulting solid is the crude 6-Bromo-2-chloro-3-fluorobenzoic acid.
Step 4: Isolation and Purification
-
Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate to recover any dissolved product.[5]
-
Combine the organic layers.
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate to remove residual water.
-
Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product with high purity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target acid via nitrile hydrolysis.
Applications in Medicinal Chemistry and Drug Discovery
Halogenated aromatic compounds are foundational in modern drug development.[2] The specific combination of bromo, chloro, and fluoro substituents on the benzoic acid core makes this molecule a versatile scaffold for creating diverse libraries of compounds for biological screening.
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Modulation of Physicochemical Properties: Fluorine, the most electronegative element, can lower the pKa of the carboxylic acid group and form strong bonds with carbon, often enhancing metabolic stability.[2] Chlorine and bromine are larger and more polarizable, providing sites for potential halogen bonding and influencing the molecule's overall size and lipophilicity.
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Synthetic Handle for Cross-Coupling Reactions: The bromine atom is an excellent functional group for participating in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the straightforward introduction of aryl, alkyl, or nitrogen-containing moieties at the 6-position, rapidly increasing molecular complexity.
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Scaffold for Bioactive Molecules: Benzoic acid derivatives are precursors to a wide range of pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents.[3][6][7] This specific building block can be used to synthesize targeted inhibitors or receptor modulators where the precise positioning of the halogens is critical for binding affinity and selectivity.
Role as a Versatile Synthetic Scaffold
Caption: Synthetic utility of 6-Bromo-2-chloro-3-fluorobenzoic acid.
Safety, Handling, and Storage
As with any halogenated aromatic compound, proper safety protocols must be strictly followed. Based on data for structurally similar compounds, 6-Bromo-2-chloro-3-fluorobenzoic acid should be handled with care.[4][8]
-
Health Hazards: This compound is expected to cause skin irritation and serious eye irritation.[4][8] Inhalation of dust may cause respiratory tract irritation.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[8][9] If dust formation is likely, use respiratory protection.[9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from strong oxidizing agents and incompatible materials.[8]
Conclusion
6-Bromo-2-chloro-3-fluorobenzoic acid stands out as a strategically designed synthetic intermediate. Its unique halogenation pattern provides chemists and drug discovery scientists with a powerful tool for modulating molecular properties and accessing novel chemical space. The ability to leverage its multiple reactive sites—the carboxylic acid for amide and ester formation and the bromine for cross-coupling reactions—ensures its continued relevance in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries.
References
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AOBChem. 6-bromo-2-chloro-3-hydroxybenzoic acid. Available at: [Link]
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PubChem. 4-Bromo-2-chloro-6-fluorobenzoic acid. Available at: [Link]
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MDPI. (2020, October 23). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Available at: [Link]
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PubChemLite. 6-bromo-3-chloro-2-fluorobenzoic acid (C7H3BrClFO2). Available at: [Link]
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PMC. (2022, March 2). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Available at: [Link]
- Google Patents. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
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Dana Bioscience. 6-Bromo-2-chloro-3-fluorobenzoic acid 250mg. Available at: [Link]
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PMC. (2020, October 23). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Available at: [Link]
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JSciMed Central. (2016, September 1). Biological Potential of FluoroBenzene Analogs. Available at: [Link]
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